molecular formula C16H12ClN B176427 4-Chloro-8-methyl-2-phenylquinoline CAS No. 116689-94-2

4-Chloro-8-methyl-2-phenylquinoline

Cat. No.: B176427
CAS No.: 116689-94-2
M. Wt: 253.72 g/mol
InChI Key: QDOISYCRPVREIV-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-phenylquinoline is a quinoline derivative characterized by a chlorine atom at position 4, a methyl group at position 8, and a phenyl substituent at position 2. Quinoline derivatives are renowned for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure. The substituents on the quinoline core significantly influence reactivity, physicochemical properties, and biological activity.

Properties

CAS No.

116689-94-2

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

4-chloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QDOISYCRPVREIV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

Synonyms

4-Chloro-8-methyl-2-phenylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

4-Chloro-8-bromo-2-phenylquinoline (CAS 125443-61-0)
  • Molecular Formula : C₁₅H₉BrClN (MW 318.6 g/mol) .
  • Key Differences: Bromine at position 8 increases molecular weight and polarizability compared to the methyl group in the target compound.
  • Applications : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) makes this analog valuable in synthesizing extended aromatic systems.
4-Chloro-8-fluoro-2-phenylquinoline (CAS 1099705-42-6)
  • Molecular Formula : C₁₅H₉ClFN (MW 269.7 g/mol) .
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methyl. The smaller fluorine atom reduces steric hindrance, facilitating reactions at position 6.
  • Safety : GHS-compliant handling is required due to inhalation risks .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7)
  • Molecular Formula: C₁₇H₁₂ClNO₂ (MW 297.7 g/mol) .
  • Key Differences : The carboxylic acid group at position 4 enhances solubility in polar solvents (e.g., DMSO) and enables salt formation, unlike the chloro substituent in the target compound.

Crystallographic and Structural Insights

  • Planarity and Packing: The quinoline core in analogs like N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline () is planar, with substituents influencing dihedral angles (e.g., 70.22° for the methoxybenzene ring) .
  • Intermolecular Interactions : π-π stacking (e.g., centroid distances of 3.428 Å in ) is critical for crystal packing and solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) Substituents (Positions) Key Properties
4-Chloro-8-methyl-2-phenylquinoline C₁₆H₁₂ClN 253.7 4-Cl, 8-Me, 2-Ph Moderate lipophilicity, planar structure
4-Chloro-8-bromo-2-phenylquinoline C₁₅H₉BrClN 318.6 4-Cl, 8-Br, 2-Ph High MW, reactive Br site
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 297.7 8-Cl, 2-(4-MePh), 4-COOH Enhanced solubility, acidic functionality

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